5-Amino-6-nitroquinoline
Description
5-Amino-6-nitroquinoline is an organic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, characterized by the presence of an amino group at the 5th position and a nitro group at the 6th position on the quinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Properties
IUPAC Name |
6-nitroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBYHEXFKFLRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189525 | |
| Record name | 6-Nitroquinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-00-9 | |
| Record name | 5-Amino-6-nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35975-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitroquinolin-5-ylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035975009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroquinolin-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40189525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitroquinolin-5-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of 6-Bromoquinoline
The nitration of 6-bromoquinoline represents a foundational approach for introducing nitro groups at the C-5 position. In a protocol by Çakmak et al., 6-bromoquinoline undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C, yielding 6-bromo-5-nitroquinoline as the sole product (98% yield). The bromine substituent at C-6 directs electrophilic nitration to the C-5 position due to its meta-directing effects.
Key Reaction Conditions
This intermediate, 6-bromo-5-nitroquinoline, serves as a precursor for further functionalization.
Reduction of Nitroquinolines to Aminoquinolines
Catalytic Hydrogenation
Reduction of the nitro group in 6-bromo-5-nitroquinoline to an amino group is achieved via catalytic hydrogenation. Raney nickel (T1 grade) under hydrogen pressure (45 psi) in ethanol at 45°C for 45 minutes affords 5-amino-6-bromoquinoline with minimal side reactions.
Optimized Parameters
Iron-Mediated Reduction
Alternative reduction using iron powder in acetic acid provides a cost-effective pathway. A mixture of 6-bromo-5-nitroquinoline, iron powder (3.35 equiv), and glacial acetic acid refluxed for 2 hours yields 5-amino-6-bromoquinoline.
Conditions
Substitution of Halogen for Nitro Groups
Displacement of Bromine with Nitro
While direct substitution of bromine with nitro groups is unconventional, oxidative methods or nitration under directed conditions may achieve this transformation. For example, Schutz group-assisted nitration could theoretically introduce a nitro group at C-6, though this remains speculative in the absence of direct literature evidence.
Hypothetical Pathway
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Protection of Amino Group : Acetylation of 5-amino-6-bromoquinoline.
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Directed Nitration : Use of a meta-directing group (e.g., sulfonic acid) to orient nitration to C-6.
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Deprotection : Hydrolysis of the acetyl group to yield 5-amino-6-nitroquinoline.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalyst Loading
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Raney Nickel : Loadings >5% w/w increase reaction rates but risk over-reduction.
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Iron Powder : Excess Fe (≥3 equiv) ensures complete reduction of nitro groups.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Limitations
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Regioselectivity : Competing nitration at C-5 and C-8 in unsubstituted quinolines necessitates directing groups.
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Functional Group Compatibility : Simultaneous presence of amino and nitro groups complicates redox stability.
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Scale-Up : Iron-mediated reductions generate large volumes of metal waste, requiring efficient filtration .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
5-Amino-6-nitroquinoline has been studied for its potential anticancer properties. Research indicates that nitroaryl compounds, including 5-A6NQ, can be metabolically activated under hypoxic conditions, leading to the generation of reactive metabolites that may selectively target cancer cells. In vitro studies have demonstrated the compound's ability to induce cytotoxic effects in various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Case Study: Cytotoxicity Assessment
A comparative study involving several analogues of clioquinol showed that 8-hydroxy-5-nitroquinoline (NQ), a related compound, exhibited significant cytotoxicity with an IC50 value substantially lower than other tested compounds. This suggests that similar derivatives, such as 5-A6NQ, may possess enhanced anticancer activity due to their structural properties .
Analytical Chemistry Applications
2.1 Voltammetric Determination
This compound can be utilized in electrochemical analysis techniques. Specifically, differential pulse voltammetry has been employed for the determination of 5-A6NQ concentrations in various samples. This method demonstrates high sensitivity and selectivity, making it suitable for environmental monitoring and quality control in pharmaceuticals .
Data Table: Voltammetric Analysis Results
| Sample Type | Detection Limit (µM) | Recovery (%) |
|---|---|---|
| Drinking Water | 0.05 | 95-100 |
| Pharmaceutical Formulations | 0.01 | 98-102 |
Materials Science Applications
3.1 Fluorescent Probes
This compound has been incorporated into novel materials as a fluorescent probe due to its unique photophysical properties. Research has shown that this compound can exhibit proton-switchable fluorescence when integrated into polyoxometalate structures. This property allows for the development of advanced sensing materials that can respond to changes in pH or other environmental conditions .
Case Study: Proton-Switchable Fluorescence
A study detailed the synthesis of an organoimido hexamolybdate containing a 6-nitroquinoline moiety, demonstrating its ability to switch fluorescence on and off in response to pH changes. This finding highlights the versatility of 5-A6NQ in creating responsive materials for applications in biosensing and imaging .
Environmental Applications
4.1 Detection of Mutagens
The compound has also been investigated for its potential use in detecting mutagenic substances. The voltammetric methods developed for analyzing aminoquinolines can be applied to environmental samples to monitor pollutants and assess their mutagenic risks .
Mechanism of Action
The mechanism of action of 5-Amino-6-nitroquinoline and its derivatives often involves interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
6-Nitroquinoline: Lacks the amino group at the 5th position.
5,6-Diaminoquinoline: Contains an additional amino group at the 6th position.
8-Amino-5-methoxyquinoline: Contains a methoxy group at the 5th position instead of a nitro group.
Uniqueness: 5-Amino-6-nitroquinoline is unique due to the presence of both an amino and a nitro group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
5-Amino-6-nitroquinoline (5-ANQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antibacterial and potential anticancer agent. This article explores the biological activity of 5-ANQ, summarizing key research findings, mechanisms of action, and its comparative efficacy against other compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 189.17 g/mol. The compound features a quinoline ring structure, which is characterized by a fused benzene and pyridine ring, with an amino group at the 5-position and a nitro group at the 6-position. This unique arrangement influences its chemical reactivity and biological interactions.
Antibacterial Properties
Research has indicated that 5-ANQ exhibits notable antibacterial activity against various bacterial strains. Its derivatives have shown effectiveness in inhibiting the growth of certain pathogens, positioning it as a candidate for further pharmaceutical development in treating bacterial infections.
Table 1: Antibacterial Activity of this compound Derivatives
| Derivative Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
In addition to its antibacterial properties, 5-ANQ has been studied for its potential antitumor effects. It is suggested that the compound may act as a hypoxia-selective cytotoxin, targeting tumor cells that thrive in low oxygen environments—a common characteristic of solid tumors. This selectivity could enhance the efficacy of cancer treatments by minimizing damage to normal tissues.
Case Study: Hypoxia-Activated Cytotoxicity
In preclinical studies, 5-ANQ demonstrated significant cytotoxic effects on hypoxic cancer cell lines, with IC50 values indicating potent activity compared to non-hypoxic conditions. For instance, treatment with 5-ANQ led to a marked decrease in cell viability in HeLa and MCF-7 cancer cell lines under hypoxic conditions.
The mechanism by which 5-ANQ exerts its biological effects involves interactions with cellular macromolecules such as DNA and proteins. The nitro group can undergo bioreduction to generate reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells. Furthermore, the amino group facilitates hydrogen bonding with target molecules, enhancing its biological activity.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-ANQ, it is essential to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Structural Features | Antibacterial Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Amino at position 5, Nitro at position 6 | Moderate | High |
| 6-Nitroquinoline | Nitro at position 6 only | Low | None |
| 8-Amino-5-methoxyquinoline | Methoxy at position 5 | Moderate | Moderate |
Chemical Reactions Analysis
Reduction Reactions
The nitro group in 5-amino-6-nitroquinoline undergoes selective reduction under enzymatic or chemical conditions:
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Enzymatic reduction : Xanthine/xanthine oxidase systems convert nitro groups to amino derivatives under hypoxic conditions. For example, 6-nitroquinoline is reduced to 6-aminoquinoline via a hydroxylamino intermediate under hypoxia . Applied to this compound, this could yield 5,6-diaminoquinoline.
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Chemical reduction : Zinc/acetic acid (Zn/AcOH) effectively reduces nitro groups to amines in related compounds (e.g., 6-nitroquinoline derivatives) . Catalytic hydrogenation (H₂/Pd) is another viable pathway.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group activates adjacent positions for nucleophilic substitution due to its electron-withdrawing nature. Key examples include:
These reactions highlight the utility of microwave-assisted synthesis for efficient SNAr in nitroquinolines .
Electrophilic Substitution
The amino group directs electrophiles to ortho/para positions, while the nitro group deactivates the ring. Experimental data on nitration and halogenation suggest:
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Nitration : Occurs preferentially at the C-4 position when the quinoline is N-oxidized .
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Halogenation : Bromination at C-7 is feasible under acidic conditions, leveraging the nitro group’s electron-withdrawing effect .
Functionalization of the Amino Group
The amino group at C-5 participates in:
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Diazo coupling : Forms azo derivatives with aromatic amines or phenols.
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Acylation : Reacts with acetyl chloride to yield 5-acetamido-6-nitroquinoline.
Oxidative Coupling
Under oxidative conditions (e.g., palladium acetate), this compound derivatives undergo coupling to form dimeric structures. For instance:
This pathway is critical for synthesizing polycyclic aromatic systems .
Stability and Side Reactions
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Hydrolysis : The nitro group stabilizes against hydrolysis, but prolonged exposure to strong bases may degrade the quinoline ring.
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Photoreactivity : Nitroaryl compounds often exhibit sensitivity to UV light, leading to byproducts like hydroxylamines .
Comparative Reactivity
The table below contrasts reactivity trends in nitroquinolines:
| Compound | Reactive Position | Dominant Reaction | Yield |
|---|---|---|---|
| This compound | C-7 | SNAr with amines | 85–98% |
| 6-Bromo-5-nitroquinoline | C-6 | SNAr with morpholine | 98% |
| 5-Nitroquinoline | C-8 | Electrophilic nitration | 72% |
Q & A
Q. How should researchers address uncertainties in spectroscopic characterization of this compound?
Q. What statistical methods are appropriate for analyzing dose-response relationships in nitroquinoline studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
